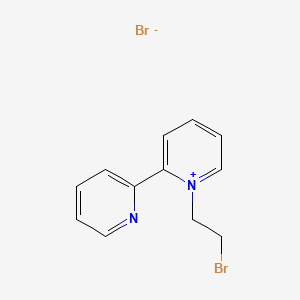

Bipyridinium, N-(2-bromoethyl)-, bromide

Description

It is synthesized via the reaction of 3,3′-bipyridine with excess 1,2-dibromoethane at elevated temperatures (125–128 °C), yielding light brown crystals with a melting point >320 °C and a moderate yield of 43% . The compound’s structure is confirmed by NMR and UV spectroscopy, with aromatic proton signals at δ 7.65–9.30 ppm and a λmax at 274 nm (logε 4.01) in aqueous solution . Its bromoethyl substituent enhances reactivity as an alkylating agent, making it valuable in organic synthesis and coordination chemistry .

Properties

CAS No. |

64082-36-6 |

|---|---|

Molecular Formula |

C12H12Br2N2 |

Molecular Weight |

344.04 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-pyridin-2-ylpyridin-1-ium;bromide |

InChI |

InChI=1S/C12H12BrN2.BrH/c13-7-10-15-9-4-2-6-12(15)11-5-1-3-8-14-11;/h1-6,8-9H,7,10H2;1H/q+1;/p-1 |

InChI Key |

NXBWKTSTZZBXEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=[N+]2CCBr.[Br-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of 4,4’-Bipyridine with 2-Bromoethyl Bromide

The most direct method for synthesizing N-(2-bromoethyl)-bipyridinium bromide involves the Menschutkin reaction, where 4,4’-bipyridine undergoes alkylation with 2-bromoethyl bromide. This reaction proceeds via nucleophilic attack by the pyridyl nitrogen on the electrophilic carbon of the alkyl halide, forming a quaternary ammonium salt.

In a representative procedure, 4,4’-bipyridine (1.56 g, 10 mmol) and 2-bromoethyl bromide (1.12 mmol) are refluxed in acetonitrile for 48 hours. The solvent’s high dielectric constant facilitates ionization, promoting efficient alkylation. After cooling, the product is filtered and washed with acetonitrile and acetone to remove unreacted starting materials. The resulting bromide salt is isolated in 82% yield, as confirmed by gravimetric analysis.

Key Considerations:

- Regioselectivity: Monoalkylation is favored under stoichiometric control, but excess alkylating agent may lead to dialkylation.

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates.

- Temperature: Prolonged reflux (≥48 hours) ensures complete conversion, as evidenced by the disappearance of pyridyl protons in 1H NMR.

Alkylation Using Preformed Bromoethyl Derivatives

Alternative routes employ prefunctionalized bromoethyl intermediates to streamline synthesis. For example, N-(2-bromoethyl)-1,8-naphthalimide has been used as an alkylating agent for 4,4’-bipyridine, yielding naphthalimide-functionalized viologens. While this method introduces additional complexity, it demonstrates the versatility of bromoethyl groups in constructing hybrid materials.

Procedure:

- Synthesis of N-(2-Bromoethyl)-1,8-Naphthalimide: 1,8-Naphthalic anhydride is condensed with 2-bromoethylamine in acetic acid, followed by bromination using PBr3.

- Quaternization: The bromoethyl derivative is reacted with 4,4’-bipyridine in refluxing acetonitrile, yielding the target bipyridinium salt after counterion exchange with NH4PF6.

Advantages:

Alternative Methods via Coupling Reactions

Cross-coupling strategies, though less common, offer pathways to bipyridinium cores with tailored substituents. Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridines has been reported for synthesizing brominated bipyridines, which could serve as precursors for subsequent alkylation.

Example Protocol:

- Stille Coupling: 2,5-Dibromopyridine reacts with 2-trimethylstannylpyridine in the presence of a palladium catalyst, yielding 5-bromo-2,2’-bipyridine (70–90% yield).

- Quaternization: The brominated bipyridine is alkylated with 2-bromoethyl bromide under standard conditions.

Challenges:

- Multi-step synthesis increases complexity and cost.

- Functional group compatibility must be carefully managed to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction kinetics and yields are profoundly influenced by solvent polarity and temperature. Acetonitrile, with a dielectric constant of 37.5, outperforms less polar solvents like toluene (ε = 2.4) by stabilizing charged intermediates. Elevated temperatures (80–100°C) accelerate alkylation but may promote decomposition if prolonged.

Stoichiometry and Purity

Maintaining a 1:1 molar ratio of 4,4’-bipyridine to alkylating agent minimizes dialkylation. Purification via recrystallization from methanol/water mixtures removes unreacted bipyridine, as confirmed by thin-layer chromatography (TLC).

Characterization and Analytical Data

Spectroscopic Analysis

Mass Spectrometry

Applications and Derivatives

N-(2-Bromoethyl)-bipyridinium bromide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: Bipyridinium, N-(2-bromoethyl)-, bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bipyridinium derivatives.

Oxidation and Reduction: The bipyridinium core can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the compound.

Coordination Reactions: The bipyridinium moiety can coordinate with metal ions, forming metal complexes that are useful in catalysis and other applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used in coordination reactions to form metal complexes.

Major Products Formed: The major products formed from these reactions include substituted bipyridinium derivatives, oxidized or reduced forms of the compound, and metal complexes with various metal ions .

Scientific Research Applications

Bipyridinium, N-(2-bromoethyl)-, bromide, also known as (2-Bromoethyl)benzene, is an aryl bromide compound with diverse applications in pharmaceutical synthesis and organic chemistry .

General Information

The molecular structure of (2-Bromoethyl)benzene features a bromine atom bound to an ethyl chain, which is connected to a benzene ring . This arrangement gives it unique chemical properties, making it useful in a variety of organic reactions .

Applications in Pharmaceutical Synthesis

(2-Bromoethyl)benzene is important in the creation of antimicrobial agents . For example, it can be used as a reactant to synthesize small β-peptidomimetics, which mimic the function of natural peptides .

Synthesis of β-Peptidomimetics

- Methyl cyanoacetate is reacted with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol, resulting in Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a 98% yield .

- The resulting compound is a key intermediate in the production of β-peptidomimetics, which are designed using a pharmacophore model derived from short cationic antimicrobial peptides .

- These β-peptidomimetics have a net positive charge and an amphipathic structure, with a lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .

- By varying the lipophilic side-chains, researchers can obtain a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .

- These synthesized β-peptidomimetics have significant antimicrobial activity against bacteria such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Escherichia coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

These characteristics demonstrate their potential as antimicrobial agents with improved stability and lower production costs compared to natural peptides .

Synthesis Method

(2-Bromoethyl)benzene can be synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, using reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Bipyridine Derivatives

Bipyridine derivatives, including quaternized derivatives of bipyridinium salts, have found use as herbicides . Additionally, they have been investigated for their biological activity, with early studies exploring their effectiveness as contact insecticides .

One study showed that impure 4,4′-bipyridine was more toxic to Aphis rumicis than purified material, which was attributed to the presence of more toxic isomeric bipyridines . Further studies tested crude extracts containing isomeric bipyridines against various species, such as Aphis rumicis, Myzus persicae, and Bombyx mori . While the extracts were effective at killing aphids, the toxicity of the crude mixture was eventually attributed to unidentified water-soluble species, later identified as 3-(piperidin-2-yl)pyridine (neonicotine), rather than the bipyridines themselves .

Redox-Active Polymer Films

Mechanism of Action

The mechanism of action of bipyridinium, N-(2-bromoethyl)-, bromide involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions and forming stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Molecular Targets and Pathways:

Enzymes: Bipyridinium compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Metal Ions: The bipyridinium moiety can coordinate with metal ions, affecting their availability and reactivity in biological systems.

Redox Pathways: The compound can participate in redox reactions, influencing cellular redox balance and oxidative stress responses.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

Key Observations :

- The target compound’s synthesis requires harsh conditions (high temperature, excess dibromoethane) due to the steric and electronic challenges of introducing bromoethyl .

- Phenacyl and benzyl derivatives achieve higher yields (70–85%) under milder conditions, likely due to better leaving-group properties of acetophenone derivatives .

Physicochemical and Functional Properties

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-bromoethyl)bipyridinium bromide?

The synthesis of bipyridinium derivatives often involves quaternization reactions. For N-(2-bromoethyl)bipyridinium bromide, a two-step approach is recommended:

Quaternization : React 4,4'-bipyridine with 1,2-dibromoethane in a polar solvent (e.g., acetonitrile) under reflux. The bromoethyl group is introduced via nucleophilic substitution.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product, as bipyridinium salts are highly water-soluble .

Key Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reaction Temperature | 80°C (reflux) | 65–75 |

| Solvent | Acetonitrile | — |

| Reaction Time | 12–24 hours | — |

Q. How can structural characterization of N-(2-bromoethyl)bipyridinium bromide be performed?

- X-ray Crystallography : Resolve the crystal structure to confirm the bipyridinium core and bromoethyl substitution pattern. Monoclinic systems (e.g., space group P21/c) are common for such salts, with lattice parameters comparable to related compounds (e.g., a = 12.96 Å, b = 7.60 Å, c = 17.72 Å) .

- NMR Spectroscopy : Use H NMR to identify protons adjacent to the bromine (δ ≈ 3.5–4.0 ppm for –CHBr) and aromatic protons (δ ≈ 8.0–9.0 ppm for bipyridinium).

- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z ≈ 330–340 for [M–Br]) .

Advanced Research Questions

Q. How does N-(2-bromoethyl)bipyridinium bromide behave as a phase-transfer catalyst in biphasic reactions?

The bromoethyl group enhances solubility in organic phases, while the bipyridinium cation stabilizes anions in aqueous phases. This dual functionality enables efficient transfer of reactants (e.g., halides) across phases.

Q. What challenges arise in analyzing reaction intermediates involving N-(2-bromoethyl)bipyridinium bromide?

- Competing Pathways : The bromoethyl group may undergo elimination (forming ethene) under basic conditions, complicating product distribution. Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate stability .

- Data Contradiction : Some studies report unexpected byproducts (e.g., cyclized derivatives) due to intramolecular interactions. Computational modeling (DFT) can clarify preferred reaction pathways .

Q. Can N-(2-bromoethyl)bipyridinium bromide be integrated into metal-organic frameworks (MOFs) for sensing applications?

Yes, bipyridinium derivatives are effective linkers in MOFs due to their redox activity and π-conjugation.

- Design Strategy : Coordinate the bipyridinium core with metal nodes (e.g., Zn, Cu) to create porous frameworks. The bromoethyl group can be postsynthetically modified to introduce functionality (e.g., –NH) .

- Application Example : MOFs with bipyridinium linkers exhibit fluorescence quenching in the presence of nitroaromatics, enabling explosive detection (LOD ≈ 10 M) .

Q. How does the bromoethyl substituent influence the electrochemical properties of bipyridinium salts?

- Redox Behavior : Cyclic voltammetry reveals two reversible reduction peaks (E ≈ –0.5 V and –0.8 V vs. Ag/AgCl) for the bipyridinium core. The electron-withdrawing bromoethyl group shifts these peaks positively by ~50 mV compared to unsubstituted analogs .

- Stability : Bromine’s electronegativity enhances resistance to over-reduction, making the compound suitable for electrochemical sensors .

Q. Methodological Considerations

Q. How to mitigate decomposition during storage of N-(2-bromoethyl)bipyridinium bromide?

- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the C–Br bond.

- Stability Data :

| Condition | Decomposition Rate (%/month) |

|---|---|

| Room Temperature | 5–10 |

| –20°C (dry) | <1 |

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.